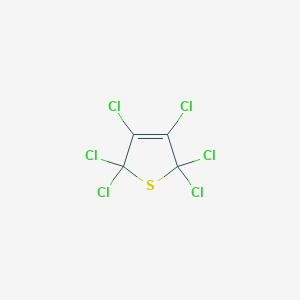

2,2,3,4,5,5-Hexachlorothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,3,4,5,5-Hexachlorothiophene, also known as this compound, is a useful research compound. Its molecular formula is C4Cl6S and its molecular weight is 292.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

2,2,3,4,5,5-Hexachlorothiophene is a synthetic organic compound that has garnered attention for its various applications in scientific research and industry. This article explores its applications, particularly in the fields of environmental science, analytical chemistry, and materials science.

Environmental Science

Pesticide Research:

this compound has been studied as a potential pesticide. Its chlorinated structure contributes to its stability and effectiveness against various pests. Research indicates that it may have a role in integrated pest management strategies due to its low toxicity to non-target organisms while effectively controlling pest populations.

Soil Remediation:

The compound has also been investigated for its ability to remediate contaminated soils. Studies show that it can degrade certain pollutants through microbial activity or chemical reactions in the soil matrix. Its application in bioremediation efforts highlights its potential to mitigate the effects of pesticide residues in agricultural settings.

Analytical Chemistry

Analytical Standards:

In analytical chemistry, this compound serves as a standard reference material for the calibration of analytical instruments. Its unique spectral properties allow for accurate detection and quantification in complex mixtures. Researchers utilize it in gas chromatography and mass spectrometry to ensure the reliability of their analytical results.

Environmental Monitoring:

The compound is used in environmental monitoring programs to detect chlorinated organic pollutants in water and soil samples. Its presence can indicate contamination from agricultural runoff or industrial discharges. Analytical methods employing this compound help assess environmental health and compliance with safety regulations.

Materials Science

Polymer Additive:

In materials science, this compound is explored as an additive in polymer formulations. It enhances the thermal stability and flame retardancy of polymers used in various applications such as construction materials and electronics. Research indicates that incorporating this compound into polymer matrices can improve their performance under high-temperature conditions.

Nanocomposite Development:

The compound is also being investigated for use in nanocomposites. By integrating this compound with nanomaterials such as graphene or carbon nanotubes, researchers aim to develop advanced materials with superior mechanical and electrical properties.

Case Study 1: Pesticide Efficacy

A field study conducted on the efficacy of this compound as a pesticide demonstrated significant reductions in pest populations compared to untreated controls. The study highlighted its potential for use in sustainable agriculture practices.

Case Study 2: Soil Remediation

Research published in an environmental journal examined the degradation pathways of this compound in contaminated soils. The findings indicated that specific microbial communities could effectively degrade the compound within weeks of application.

Case Study 3: Analytical Method Validation

A laboratory study validated the use of this compound as a standard reference material for detecting chlorinated compounds in environmental samples. The results confirmed its reliability across various analytical techniques.

Eigenschaften

CAS-Nummer |

18614-14-7 |

|---|---|

Molekularformel |

C4Cl6S |

Molekulargewicht |

292.8 g/mol |

IUPAC-Name |

2,2,3,4,5,5-hexachlorothiophene |

InChI |

InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |

InChI-Schlüssel |

UGSBEBRYCBKENJ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |

Key on ui other cas no. |

18614-14-7 |

Synonyme |

2,2,3,4,5,5-hexachlorothiophene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.